Hexamethyl diorthosilicate
Overview
Description
Hexamethyl diorthosilicate is an organosilicon compound with the chemical formula C6H18O7Si2. It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Hexamethyl diorthosilicate can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with purified water in the presence of an anion exchange resin . The reaction is carried out at elevated temperatures, followed by distillation to obtain the pure compound. Another method involves the use of non-toxic carbonate as a solid-state reactant and trimethylchlorosilane as a liquid-state reactant, with hexamethoxydisiloxane serving as the reaction solvent . This method allows for the synthesis under mild conditions and simple solid-liquid separation.
Chemical Reactions Analysis
Hexamethyl diorthosilicate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It can be hydrolyzed to form silanols and siloxanes. In the presence of acid catalysts, it can convert alcohols and carboxylic acids into silyl ethers and silyl esters, respectively . It also reacts with rhenium (VII) oxide to form siloxides . Common reagents used in these reactions include trimethylchlorosilane, water, and acid catalysts. The major products formed from these reactions are silyl ethers, silyl esters, and siloxides.
Scientific Research Applications
Hexamethyl diorthosilicate has a wide range of applications in scientific research. It is used as a solvent in organic reactions and as an internal standard for calibrating chemical shifts in 1H NMR spectroscopy . It is also used in the production of low-k dielectric materials for the semiconductor industry through plasma-enhanced chemical vapor deposition (PECVD) methods . Additionally, it finds applications in liquid bandages to protect skin from irritation and in measuring tissue oxygen tension as a receptor molecule . In high-temperature organic Rankine cycles (ORCs), hexamethoxydisiloxane is used as a working fluid due to its material compatibility with stainless steel and mineral oil .
Mechanism of Action
The mechanism of action of hexamethoxydisiloxane involves its ability to act as a silylating agent. It reacts with hydroxyl groups in alcohols and carboxylic acids to form silyl ethers and silyl esters, respectively . This reaction is facilitated by the presence of acid catalysts, which help in the formation of the silyl intermediates. The molecular targets of hexamethoxydisiloxane include hydroxyl-containing compounds, and the pathways involved in its reactions are primarily substitution reactions.
Comparison with Similar Compounds
Hexamethyl diorthosilicate is similar to other organosilicon compounds such as hexamethyldisiloxane, tetramethylsilane, and disiloxane . it is unique in its ability to form silyl ethers and silyl esters under mild conditions. Hexamethyldisiloxane, for example, is also used as a solvent and reagent in organic synthesis, but it is less volatile and has poorer solvating power compared to hexamethoxydisiloxane . Tetramethylsilane is commonly used as an internal standard in NMR spectroscopy, but it does not have the same range of applications as hexamethoxydisiloxane . Disiloxane is another related compound, but it lacks the functional versatility of hexamethoxydisiloxane .
Conclusion
This compound is a versatile organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in organic synthesis, semiconductor manufacturing, and biomedical applications. Its comparison with similar compounds highlights its distinct advantages and broad utility.
Properties
IUPAC Name |
trimethyl trimethoxysilyl silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJIYVOSJHEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)O[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O7Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963105 | |
Record name | Trimethyl trimethoxysilyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-91-9 | |
Record name | Silicic acid (H6Si2O7), hexamethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4371-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethyl diorthosilicate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl trimethoxysilyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethyl diorthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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